molecular formula C9H11BO3 B14039108 (5-Ethyl-2-formylphenyl)boronic acid

(5-Ethyl-2-formylphenyl)boronic acid

Cat. No.: B14039108
M. Wt: 177.99 g/mol
InChI Key: VQCKJIFHBHQCAF-UHFFFAOYSA-N
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Description

(5-Ethyl-2-formylphenyl)boronic acid is a versatile aryl boronic acid derivative of significant interest in medicinal chemistry and drug discovery. Its structure, featuring both a formyl and an ethyl substituent on the phenyl ring, makes it a valuable building block for the synthesis of more complex molecules, particularly through metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction . Organoboron compounds, such as this one, have gained prominence due to their ability to form reversible covalent bonds with biological targets, enabling the development of therapies for conditions ranging from cancer to bacterial and fungal infections . The formyl group offers a reactive handle for further chemical modifications, allowing researchers to create a diverse library of compounds for structure-activity relationship (SAR) studies. In research settings, boronic acids are being extensively investigated as bioisosteres for carboxylic acids and as key components in antimicrobial and anticancer agent development . Inspired by FDA-approved boronic acid drugs like the anticancer agent Bortezomib and the antifungal Tavaborole, researchers are exploring novel derivatives to overcome drug resistance and improve efficacy . The mechanism of action for many therapeutic boronic acids involves the reversible inhibition of essential enzymes, such as proteasomes or aminoacyl-tRNA synthetases, by coordinating with active site residues . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H11BO3

Molecular Weight

177.99 g/mol

IUPAC Name

(5-ethyl-2-formylphenyl)boronic acid

InChI

InChI=1S/C9H11BO3/c1-2-7-3-4-8(6-11)9(5-7)10(12)13/h3-6,12-13H,2H2,1H3

InChI Key

VQCKJIFHBHQCAF-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)CC)C=O)(O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The synthesis of formylphenylboronic acids, including substituted derivatives such as this compound, generally follows two main approaches:

  • Grignard Reaction Route: Starting from the corresponding haloaromatic compound (e.g., bromo-substituted aromatic), the formation of an arylmagnesium halide intermediate is achieved by reaction with magnesium. This intermediate is then reacted with a trialkyl borate to install the boronic acid moiety, followed by hydrolysis to yield the boronic acid.

  • Lithium-Halogen Exchange Route: The haloaromatic compound is treated with an organolithium reagent (such as butyllithium) at low temperatures (around -78 °C), followed by reaction with triisopropyl borate. Hydrolysis then affords the desired boronic acid.

These methods are well-documented and provide high yields, typically ranging from 78% to 99% depending on conditions and substrates.

Specific Procedure for Formylphenylboronic Acids

A representative preparation method, which can be adapted for the 5-ethyl substituted derivative, is as follows:

Step Reagents/Conditions Description
1 5-Ethyl-2-bromobenzaldehyde (protected if necessary) Starting haloaromatic compound
2 Magnesium in dry ether or tetrahydrofuran (THF) Formation of Grignard reagent
3 Tri-n-butyl borate or triisopropyl borate Boron source
4 Hydrolysis with aqueous acid (e.g., 1M sulfuric acid) Conversion to boronic acid
5 Purification by precipitation and filtration Isolation of product

The reaction is typically carried out under inert atmosphere (nitrogen or argon) to prevent oxidation. The temperature is carefully controlled, especially during organolithium reactions, to avoid side reactions.

Purification Techniques

Purification is critical due to the sensitivity of boronic acids and the presence of related impurities such as carboxyphenylboronic acids or hydroxymethylphenylboronic acids. The following purification steps are commonly employed:

  • Adsorption on Activated Carbon: Improves purity by removing colored impurities and minor side products.

  • Extraction: Using solvents like methyl t-butyl ether (MTBE) to separate aqueous and organic phases.

  • pH Adjustment: Dissolution in alkaline aqueous solutions (e.g., potassium hydroxide or sodium hydroxide) followed by acidification to precipitate the pure boronic acid.

  • Filtration and Drying: Final isolation by filtration and drying under nitrogen at moderate temperatures (~50 °C).

These steps can yield boronic acids with purities exceeding 99% as confirmed by high-performance liquid chromatography (HPLC).

Alternative Approaches Leveraging Boronic Ester Transesterification

A more recent approach involves the transesterification of boronic esters to boronic acids by exploiting the volatility of methylboronic acid and its diol esters. This method proceeds under mild conditions, avoids harsh hydrolysis, and facilitates purification by removing volatile byproducts. It provides high yields and cleaner products, which may be applicable to the synthesis of formyl-substituted phenylboronic acids.

Representative Experimental Data and Analysis

Purification and Yield Data for Formylphenylboronic Acid Derivatives

Compound Starting Material Purity (%) Yield (%) Final Purity (HPLC %) Notes
3-Formylphenylboronic acid 96 95 99.5 Purified by alkaline extraction and acid precipitation
2-Formylnaphthyl-1-boronic acid 96 89 99.3 Similar purification protocol
4-Formylphenylboronic acid Crude mixture 88 89 Contains minor impurities (carboxy and hydroxymethyl derivatives)

These data illustrate the effectiveness of purification protocols involving pH adjustments and solvent extractions to achieve high purity suitable for sensitive applications.

Reaction Conditions Impacting Yield and Purity

Parameter Effect on Yield/Purity Comments
Temperature Control (-40 to -78 °C) Prevents side reactions Critical during organolithium step
Use of Activated Carbon Increases purity to >99% Removes colored impurities
Choice of Borate (tri-n-butyl vs triisopropyl) Slight variation in yields Triisopropyl borate often preferred for better selectivity
Hydrolysis Acid Concentration Influences precipitation 1M sulfuric acid commonly used
Solvent Choice (THF, MTBE) Affects extraction efficiency MTBE used for phase separation

Summary of Preparation Methodology

Step Description Key Reagents Conditions
1 Formation of arylmetal intermediate Magnesium or butyllithium Dry ether or THF, inert atmosphere, low temperature
2 Reaction with trialkyl borate Tri-n-butyl or triisopropyl borate -50 to -78 °C
3 Hydrolysis 1M sulfuric acid 5-10 °C
4 Extraction MTBE or toluene Multiple washes
5 Purification pH adjustment with KOH or NaOH, acid precipitation pH 14 to pH 1, 5-10 °C
6 Drying Under nitrogen stream 50 °C

Chemical Reactions Analysis

Types of Reactions: (5-Ethyl-2-formylphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Boronic esters or borates.

    Reduction: Alcohols.

    Substitution: Biaryl compounds.

Mechanism of Action

The mechanism of action of (5-Ethyl-2-formylphenyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and enzyme inhibition. The boronic acid group can form cyclic esters with diols, which is a key interaction in many of its applications .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Properties

Substituents on the phenyl ring significantly alter boronic acids’ Lewis acidity (pKa), solubility, and binding affinity. Below is a comparison of (5-Ethyl-2-formylphenyl)boronic acid with structurally related compounds:

Compound Name Substituents Key Electronic Effects pKa (Estimated) Solubility Profile
This compound 5-Ethyl, 2-formyl Ethyl: electron-donating (+I); Formyl: electron-withdrawing (-M) ~8.5–9.5* Moderate lipid solubility
(5-Fluoro-2-formylphenyl)boronic acid 5-Fluoro, 2-formyl Fluoro: strong electron-withdrawing (-I, -M) ~7.8–8.5 High aqueous solubility
(5-Methoxy-2-formylphenyl)boronic acid 5-Methoxy, 2-formyl Methoxy: electron-donating (+M) ~9.0–10.0 Low aqueous solubility
(4-Ethoxy-2-formylphenyl)boronic acid 4-Ethoxy, 2-formyl Ethoxy: electron-donating (+M) ~9.2–10.5 Moderate aqueous solubility

*Estimated based on analog data from –3. Ethyl’s inductive (+I) effect raises pKa compared to electron-withdrawing groups like fluoro.

Antiproliferative Effects

Boronic acids with aromatic systems, such as phenanthren-9-yl and 6-hydroxynaphthalen-2-yl boronic acids, exhibit potent anticancer activity (IC50 ~0.2 µM in triple-negative breast cancer models) .

Enzyme Inhibition

Boronic acids with formyl or hydroxymethyl groups show affinity for proteases. For example, bifunctional aryl boronic acid FL-166 inhibits SARS-CoV-2 3CLpro with Ki = 40 nM .

Diagnostic Utility

Phenyl boronic acid derivatives are used in disk potentiation tests to detect antibiotic-resistant enzymes (e.g., KPC β-lactamases) . Ethyl-substituted analogs may offer enhanced stability in physiological conditions compared to methoxy derivatives, which have higher pKa and lower binding at neutral pH .

Key Research Findings

  • pKa and Binding Affinity : Ethyl substituents increase pKa compared to fluoro analogs, reducing boronate formation at physiological pH but enhancing stability in lipid-rich environments .
  • Selectivity in Protease Inhibition : Formyl groups enhance interactions with serine residues in proteases, as seen in FL-166’s SARS-CoV-2 inhibition .
  • Solubility Challenges : Ethyl and methoxy groups reduce aqueous solubility compared to fluoro derivatives, necessitating formulation optimization for drug delivery .

Q & A

Q. What are the key challenges in synthesizing and purifying (5-Ethyl-2-formylphenyl)boronic acid, and how can they be addressed methodologically?

Boronic acids are often synthesized as prodrugs due to their instability and purification challenges. For aromatic boronic acids like this compound, synthetic routes may involve Suzuki-Miyaura coupling or direct borylation of pre-functionalized aromatic precursors. Purification can be optimized using silica gel chromatography under inert conditions to minimize hydrolysis. Additionally, underivatized boronic acids can be quantified via LC-MS/MS with MRM mode to ensure purity, bypassing derivatization steps .

Q. How can researchers characterize boronic acid derivatives to confirm structural integrity and avoid artifacts like boroxine formation?

Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is effective but requires strategies to prevent boroxine formation (dehydration/trimerization). Derivatization with diols (e.g., pinacol) or in situ esterification using 2,5-dihydroxybenzoic acid (DHB) as a matrix stabilizes boronic acids for accurate analysis. For branched or multi-boronic acid peptides, on-plate derivatization protocols improve sequencing reliability .

Q. What in vitro methodologies are recommended for evaluating the bioactivity of this compound in anticancer research?

Standard assays include cell viability tests (e.g., MTT assays) on cancer cell lines (e.g., glioblastoma), apoptosis induction analysis via flow cytometry (FACScan), and tubulin polymerization inhibition assays. Comparative studies with non-boron analogs (e.g., carboxylic acid derivatives) help isolate boronic acid-specific effects .

Q. How do buffer conditions influence the selectivity of boronic acid-glycoprotein interactions in sensor design?

Boronic acids bind glycoproteins via cis-diol interactions, but non-specific secondary interactions (e.g., hydrophobic or ionic) can reduce selectivity. Adjusting buffer pH and ionic strength (e.g., using borate buffers at pH ≥ 8.5) minimizes interference. Surface plasmon resonance (SPR) studies with AECPBA-modified surfaces demonstrate pH-dependent reversibility, enabling optimization of capture/release protocols .

Advanced Research Questions

Q. How can binding kinetics between this compound and diol-containing biomolecules be quantitatively analyzed?

Stopped-flow fluorescence spectroscopy provides real-time kinetic data (e.g., kon and koff rates) for boronic acid-diol binding. For sugars, kon values follow the order D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic affinity. This method is critical for designing glucose sensors with rapid response times .

Q. What structural features of boronic acids influence their thermal stability, and how can this be leveraged for material science applications?

Thermogravimetric analysis (TGA) reveals that aromatic boronic acids with electron-withdrawing groups (e.g., nitro or carboxyl) exhibit higher thermal stability. Branched or polymeric boronic acids (e.g., poly(3-acrylamidophenylboronic acid)) show enhanced degradation resistance, making them suitable for flame-retardant materials or glucose-responsive hydrogels .

Q. How should researchers address contradictory data in boronic acid-based glycoprotein capture studies?

Contradictions often arise from non-specific interactions. Systematic comparison using SPR or competitive binding assays (e.g., with free diols) identifies secondary interactions. For example, RNAse B (glycosylated) vs. RNAse A (non-glycosylated) binding studies under varying buffer conditions validate specificity .

Q. What strategies enable the design of multi-functional boronic acid systems for stimuli-responsive materials?

Photoswitchable azobenzene-boronic acid conjugates allow reversible diol binding via light-induced isomerization. For example, E→Z isomerization with red light enhances binding affinity by 20-fold, enabling dynamic hydrogels or "catch-and-release" systems for drug delivery .

Q. What pharmacokinetic considerations are critical when developing boronic acid probes for in vivo imaging?

Boronic acid-based probes must balance high diol affinity with rapid clearance. Smaller molecules (e.g., aryl boronic acids) improve tissue penetration and reduce off-target binding. Conjugation to polyethylene glycol (PEG) or encapsulation in liposomes enhances circulation time while maintaining specificity for cancer-associated glycans .

Q. How can computational methods rationalize boronic acid incorporation into drug candidates targeting proteases?

Molecular docking and MD simulations model reversible covalent binding between boronic acids and catalytic residues (e.g., Thr1 in proteasomes). Structure-activity relationship (SAR) studies on peptidomimetic boronic acids (e.g., Bortezomib analogs) optimize inhibitory potency and selectivity. Bioisosteric replacement of carbonyl groups with boronic acids enhances binding kinetics .

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